molecular formula C15H9N3O5 B13893005 2,5-Bis(4-nitrophenyl)-1,3-oxazole

2,5-Bis(4-nitrophenyl)-1,3-oxazole

Cat. No.: B13893005
M. Wt: 311.25 g/mol
InChI Key: NTZWKGGAODIHMS-UHFFFAOYSA-N
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Description

2,5-Bis(4-nitrophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its two 4-nitrophenyl groups attached to the 2 and 5 positions of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-nitrophenyl)-1,3-oxazole typically involves the reaction of 4-nitrobenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method includes the use of a condensation reaction where 4-nitrobenzaldehyde reacts with an oxazole derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction: The major product is 2,5-Bis(4-aminophenyl)-1,3-oxazole.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

2,5-Bis(4-nitrophenyl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by forming reactive oxygen species (ROS) and other reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-aminophenyl)-1,3-oxazole
  • 2,5-Bis(4-bromophenyl)-1,3-oxazole
  • 2,5-Diphenyl-1,3-oxazole

Uniqueness

2,5-Bis(4-nitrophenyl)-1,3-oxazole is unique due to its nitro groups, which impart distinct chemical reactivity and potential biological activities. Compared to its analogs, the presence of nitro groups makes it more versatile in undergoing various chemical transformations and exploring different applications .

Properties

Molecular Formula

C15H9N3O5

Molecular Weight

311.25 g/mol

IUPAC Name

2,5-bis(4-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C15H9N3O5/c19-17(20)12-5-1-10(2-6-12)14-9-16-15(23-14)11-3-7-13(8-4-11)18(21)22/h1-9H

InChI Key

NTZWKGGAODIHMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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